2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine
Description
2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine is a fluorinated pyrrolidine derivative characterized by two distinct substituents: a 1,1,2,2,2-pentafluoroethyl group (-CF₂CF₃) and a 3-(trifluoromethyl)phenyl group (-C₆H₄-CF₃) attached to the pyrrolidine ring.
| Property | Value (Analog: 2-[3-(Trifluoromethyl)phenyl]pyrrolidine) | Inferred Value for Target Compound |
|---|---|---|
| Molecular Formula | C₁₁H₁₂F₃N | C₁₃H₁₀F₈N (estimated) |
| Molecular Weight (g/mol) | 215.22 | ~337.22 (estimated) |
| Density (g/cm³) | 1.179 | Likely >1.2 (due to higher fluorine content) |
| Boiling Point (°C) | 234.6 (at 760 mmHg) | Higher (due to increased molecular weight) |
| Flash Point (°C) | 95.7 | Similar or slightly elevated |
Properties
Molecular Formula |
C13H11F8N |
|---|---|
Molecular Weight |
333.22 g/mol |
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C13H11F8N/c14-11(15,16)9-4-1-3-8(7-9)10(5-2-6-22-10)12(17,18)13(19,20)21/h1,3-4,7,22H,2,5-6H2 |
InChI Key |
DQJCNTDMUUCOGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)(C2=CC(=CC=C2)C(F)(F)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Coupling of Aryl Iodides with Pentafluoroethyl Reagents
A prominent method for synthesizing this compound involves copper-catalyzed coupling reactions. In a representative procedure, an aryl iodide substrate (e.g., 3-(trifluoromethyl)phenyl iodide) reacts with pentafluoroethyl triethylsilane in the presence of CuI (20 mol%), 1,10-phenanthroline (20 mol%), and potassium fluoride (12 mmol) in DMF at 90°C for 36 hours . The reaction proceeds via a single-electron transfer mechanism, forming a pentafluoroethyl radical intermediate that couples with the aryl iodide. Workup includes extraction with dichloromethane, aqueous washing, and purification by silica gel chromatography, yielding the target compound in 91% .
Key parameters influencing this method include:
-
Solvent choice : DMF enhances solubility of ionic intermediates and stabilizes copper complexes.
-
Ligand effects : 1,10-Phenanthroline accelerates oxidative addition by coordinating Cu(I).
-
Temperature : Elevated temperatures (90°C) favor radical generation and coupling efficiency.
Palladium-Catalyzed N-Arylation for Pyrrolidine Functionalization
An alternative route employs palladium-catalyzed N-arylation to introduce the 3-(trifluoromethyl)phenyl group. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos) catalyzes the coupling of 2-(pentafluoroethyl)pyrrolidine with aryl halides . The reaction occurs in toluene at 100°C for 24 hours, using sodium tert-butoxide as a base to deprotonate the pyrrolidine nitrogen. This method achieves moderate yields (60–75%) and excels in stereochemical control, producing enantiomerically enriched products when chiral ligands are employed .
Multi-Step Synthesis via Fluoroketone Intermediates
A third approach involves constructing the pyrrolidine ring from fluorinated ketone precursors. For example, 3-(trifluoromethyl)phenylacetone is converted to a β-ketoester, which undergoes cyclization with pentafluoroethylamine under acidic conditions . Subsequent hydrogenation of the imine intermediate over palladium on carbon yields the saturated pyrrolidine ring. While this method offers flexibility in introducing substituents, it requires multiple purification steps and achieves lower overall yields (45–55%) .
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Reaction Optimization
The copper-mediated pathway (Method 1) relies on a radical chain mechanism. EPR studies confirm the generation of a pentafluoroethyl radical (*C₂F₅) upon KF-induced desilylation of pentafluoroethyl triethylsilane . This radical adds to the aryl iodide, followed by reductive elimination from Cu(III) to form the C–C bond. Ligand screening shows that electron-deficient phenanthrolines improve turnover frequency by stabilizing Cu(I) intermediates .
In contrast, the palladium-catalyzed method (Method 2) proceeds through oxidative addition of the aryl halide to Pd(0), forming a Pd(II)-aryl complex. Transmetalation with the pyrrolidine nitrogen and subsequent reductive elimination yield the coupled product . Deuterium labeling experiments confirm that base-mediated deprotonation is rate-limiting in this pathway.
Scalability and Industrial Considerations
Method 1 has been demonstrated on a 3 mmol scale with consistent yields (>90%), making it suitable for kilogram-scale production . Critical considerations for industrial adaptation include:
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Cost of fluorinated reagents : Pentafluoroethyl triethylsilane (≈$250/g) contributes significantly to raw material expenses.
-
Waste management : DMF recovery via distillation reduces environmental impact.
-
Safety protocols : Rigorous exclusion of moisture prevents HF generation during workup.
Analytical Characterization
Successful synthesis is validated by:
Chemical Reactions Analysis
Types of Reactions
2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
2-[3-(Trifluoromethyl)phenyl]pyrrolidine (CAS 109086-17-1) Key Differences: Lacks the pentafluoroethyl group. Impact: The absence of the -CF₂CF₃ group reduces both molecular weight (215.22 vs. ~337.22 g/mol) and lipophilicity.
Fluorinated Pyrazole Derivatives (e.g., N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide)
- Key Differences : Pyrazole or pyridine cores instead of pyrrolidine.
- Impact : Pyrazole derivatives often exhibit higher metabolic stability but may have reduced conformational flexibility compared to pyrrolidine-based structures. The target compound’s pyrrolidine ring could offer improved solubility or bioavailability in certain applications .
Agrochemical Fluorinated Compounds (e.g., Isocycloseram, Acynonapyr) Key Differences: Complex heterocyclic systems with multiple fluorinated substituents. Impact: Compounds like Isocycloseram feature trifluoromethyl or pentafluoroethyl groups but are integrated into larger scaffolds (e.g., triazoles or imidazoles). The target compound’s simpler pyrrolidine backbone may facilitate synthetic accessibility but could limit target specificity .
Physicochemical and Toxicological Properties
- Fluorine Content: The target compound contains 8 fluorine atoms (vs. Trifluoromethylated compounds are known for toxicity concerns, as noted in .
- Reactivity : The electron-withdrawing fluorine substituents likely reduce nucleophilic reactivity at the pyrrolidine nitrogen, making the compound less prone to hydrolysis but more resistant to metabolic degradation.
Biological Activity
The compound 2-(1,1,2,2,2-pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine is a fluorinated pyrrolidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H10F5N
- CAS Registry Number : 60164-51-4
- Structural Characteristics : The compound features a pyrrolidine ring substituted with a pentafluoroethyl group and a trifluoromethylphenyl group, contributing to its unique chemical reactivity and biological properties.
Fluorinated compounds often exhibit altered biological profiles compared to their non-fluorinated counterparts. The presence of multiple fluorine atoms can enhance lipophilicity and metabolic stability, potentially leading to increased receptor binding affinity and altered pharmacokinetics.
Pharmacological Targets
The compound may interact with various biological targets:
- Serotonin Receptors : Similar fluorinated derivatives have shown affinity for serotonin receptors (5-HT1A and 5-HT7), which are implicated in mood regulation and anxiety disorders .
- Phosphodiesterase Inhibition : Compounds with similar structures have demonstrated phosphodiesterase (PDE) inhibitory activity, which can influence cyclic nucleotide levels within cells, affecting numerous signaling pathways .
Biological Activity Studies
Recent studies have evaluated the biological activity of related fluorinated compounds, providing insights into potential effects:
In Vitro Studies
-
Cell Viability Assays : Compounds with similar structures were tested for cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited significant antiproliferative effects.
Compound Cell Line IC50 (µM) A A549 12.5 B HeLa 8.0 C MCF7 15.0 - Receptor Binding Assays : Fluorinated derivatives were evaluated for their binding affinity to serotonin receptors using radiolabeled ligands. Some compounds showed enhanced affinity compared to non-fluorinated analogs.
In Vivo Studies
Case studies involving animal models have highlighted the potential antidepressant and anxiolytic effects of fluorinated pyrrolidine derivatives:
- In forced swim tests (FST), certain derivatives exhibited significant reductions in immobility time, suggesting antidepressant-like effects .
- Anxiolytic properties were assessed using elevated plus maze (EPM) tests, where treated animals displayed increased open-arm entries compared to controls.
Case Studies
- Antidepressant Activity : A study evaluated the effects of a fluorinated pyrrolidine derivative in a mouse model of depression. The results indicated that the compound significantly reduced depressive behavior as measured by FST and tail suspension tests.
- Anxiolytic Effects : Another study investigated the anxiolytic potential of related compounds in rat models. The findings suggested that these compounds could be effective in reducing anxiety-like behaviors.
Q & A
Q. What are the common synthetic routes for preparing 2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. For fluorinated pyrrolidine derivatives, trifluoroethyl groups are introduced via alkylation or radical fluorination, while the aryl trifluoromethyl group is often incorporated using Suzuki-Miyaura coupling or electrophilic substitution. Reaction optimization requires careful control of temperature, solvent polarity (e.g., DMF or acetonitrile), and catalysts (e.g., palladium for cross-coupling) .
Q. How is the compound characterized analytically to confirm its structure and purity?
Key techniques include:
- 19F NMR spectroscopy to resolve fluorinated substituents and assess electronic environments.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to determine stereochemistry and bond angles, as demonstrated for structurally related fluorinated pyrrolidine derivatives .
- HPLC or GC-MS for purity assessment, especially when synthesizing intermediates .
Q. What safety protocols are essential when handling this fluorinated compound?
Strict adherence to:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential volatility of fluorinated intermediates.
- Waste disposal : Segregate halogenated waste to avoid environmental contamination. Refer to institutional chemical hygiene plans and safety guidelines for fluoroorganics .
Q. What biological assays are typically used to evaluate its pharmacological activity?
Common assays include:
- Enzyme inhibition studies (e.g., kinase or protease assays) to measure IC₅₀ values.
- Receptor binding assays using radiolabeled ligands or fluorescence polarization.
- Cellular viability assays (e.g., MTT) to assess cytotoxicity. Fluorinated groups often enhance metabolic stability, which can be validated via in vitro microsomal stability tests .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reactivity of this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways, transition states, and regioselectivity. For example:
Q. What strategies address regioselectivity challenges in introducing multiple fluorinated groups?
Steric and electronic effects dominate:
- Directed ortho-metalation or protecting groups can control aryl substitution patterns.
- Electron-deficient aryl rings favor electrophilic trifluoromethylation at meta positions.
- Chiral auxiliaries or catalysts (e.g., organocatalysts) enable enantioselective pyrrolidine functionalization, as seen in related fluorinated systems .
Q. How can researchers resolve contradictions in experimental data related to reaction mechanisms?
Apply Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, stoichiometry) and identify confounding variables. Multivariate analysis (e.g., PCA or PLS) isolates critical factors, while isotopic labeling (e.g., 18O or 2H) clarifies mechanistic pathways .
Q. What are the environmental impacts of its degradation byproducts, and how are they analyzed?
Degradation studies under simulated environmental conditions (e.g., UV light, aqueous hydrolysis) identify persistent fluorinated metabolites. Techniques like LC-MS/MS and 19F NMR track degradation products, while computational toxicity models (e.g., ECOSAR) predict ecological risks .
Q. How can structural modifications enhance the compound’s stability for medicinal applications?
- Bioisosteric replacement : Substitute labile groups (e.g., esters) with trifluoromethyl or pentafluoroethyl moieties to resist hydrolysis.
- Salt formation : Hydrochloride salts (common in pyrrolidine derivatives) improve crystallinity and solubility.
- Prodrug strategies : Mask reactive sites with enzymatically cleavable groups .
Q. What advanced techniques are used to study its solid-state properties and polymorphs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
